molecular formula C34H38N4O6 B612181 Simmitecan CAS No. 1247847-78-4

Simmitecan

カタログ番号 B612181
CAS番号: 1247847-78-4
分子量: 598.68872
InChIキー: UWNITDCAZZJJFF-GXUZKUJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Simmitecan is a potent topoisomerase I inhibitor, is also a promising water-soluble prodrug of chimmitecan, exhibiting potent antitumor activities both in vitro and in vivo by inhibiting topoisomerase I.

科学的研究の応用

1. Pharmacokinetics and Metabolism

Simmitecan, an anticancer prodrug, undergoes metabolic transformation into its active metabolite, chimmitecan. Studies have focused on understanding its pharmacokinetics and metabolism in various biological systems. For example, Hu et al. (2011) developed a method for determining simmitecan and chimmitecan in plasma samples, addressing the rapid conversion of simmitecan to chimmitecan by blood carboxylesterase during sampling (Hu et al., 2011). Similarly, Zhou et al. (2021) developed and validated a liquid chromatography-tandem mass spectrometry method for simultaneous determination of simmitecan and chimmitecan in human plasma, contributing to pharmacokinetic studies in cancer patients (Zhou et al., 2021).

2. Clinical Studies on Anticancer Efficacy

Clinical trials have been conducted to evaluate the efficacy of simmitecan in cancer treatment. For instance, Zhang et al. (2022) reported a phase Ib trial investigating the safety and anti-tumor effect of simmitecan alone or in combination with other drugs in patients with advanced solid tumors. The study demonstrated a manageable safety profile and potential efficacy of simmitecan in cancer therapy (Zhang et al., 2022).

3. Molecular Mechanism of Action

The molecular mechanism of simmitecan involves the inhibition of topoisomerase I, which is crucial for DNA replication and cell division. The hydrochloride salt form of simmitecan, once administered, gets hydrolyzed by carboxylesterase to produce chimmitecan, which then inhibits topoisomerase I and induces apoptosis in cancer cells. This mechanism highlights its potential as an effective antineoplastic agent (Definitions, 2020).

4. Species Differences in Drug Activity

Studies have also focused on the different responses to simmitecan across various species. Hu et al. (2013) examined the pharmacokinetics and disposition of simmitecan in different experimental animals, highlighting significant species differences in the biotransformation of simmitecan to its active metabolite. This research is crucial for understanding the drug's efficacy and safety across different biological systems (Hu et al., 2013).

特性

CAS番号

1247847-78-4

製品名

Simmitecan

分子式

C34H38N4O6

分子量

598.68872

IUPAC名

(S)-10-allyl-4-ethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChIキー

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl.

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Simmitecan;  Camptothecin LP.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。